(3E)-3-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}oxolan-2-one
CAS No.: 200932-30-5
Cat. No.: VC7144116
Molecular Formula: C14H17NO4
Molecular Weight: 263.293
* For research use only. Not for human or veterinary use.
![(3E)-3-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}oxolan-2-one - 200932-30-5](/images/structure/VC7144116.png)
CAS No. | 200932-30-5 |
---|---|
Molecular Formula | C14H17NO4 |
Molecular Weight | 263.293 |
IUPAC Name | (3E)-3-[1-(2,4-dimethoxyanilino)ethylidene]oxolan-2-one |
Standard InChI | InChI=1S/C14H17NO4/c1-9(11-6-7-19-14(11)16)15-12-5-4-10(17-2)8-13(12)18-3/h4-5,8,15H,6-7H2,1-3H3/b11-9+ |
Standard InChI Key | OEYAAIKYGDGLNE-PKNBQFBNSA-N |
SMILES | CC(=C1CCOC1=O)NC2=C(C=C(C=C2)OC)OC |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a γ-lactone (oxolan-2-one) core substituted at the 3-position by an ethylidene group bearing a 2,4-dimethoxyphenylamino moiety. The (3E) configuration indicates the trans arrangement of the ethylidene double bond, which influences its stereoelectronic properties and reactivity. The methoxy groups at the 2- and 4-positions of the phenyl ring enhance electron-donating effects, potentially modulating interactions with biological targets or catalytic sites.
Physical and Spectral Characteristics
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₇NO₄ | |
Molecular Weight | 263.29 g/mol | |
CAS Number | 200932-30-5 | |
Storage Temperature | Ambient conditions | |
Purity Grade | Technical (≥90%) |
Nuclear magnetic resonance (NMR) data would typically reveal distinct signals for the lactone carbonyl (δ ~170–175 ppm in ¹³C NMR), aromatic protons (δ ~6.5–7.5 ppm in ¹H NMR), and methoxy groups (δ ~3.8–4.0 ppm). Mass spectrometry should display a molecular ion peak at m/z 263.29 with fragmentation patterns corresponding to loss of CO₂ (44 Da) from the lactone ring and cleavage of the dimethoxyphenyl group.
Synthesis and Chemical Reactivity
Condensation-Based Synthesis
The primary synthesis route involves acid- or base-catalyzed condensation between 2,4-dimethoxyaniline and a γ-keto-lactone precursor. Apollo Scientific and VulcanChem report optimized conditions using polar aprotic solvents (e.g., dimethylformamide) at 60–80°C, yielding the product in 70–85% purity after recrystallization .
Representative Reaction:
Functional Group Reactivity
The lactone ring undergoes nucleophilic ring-opening reactions with amines or alcohols, enabling derivatization into amides or esters. The ethylidene double bond participates in Diels-Alder cycloadditions, while the methoxy groups can be demethylated under acidic conditions to yield catechol derivatives for metal coordination studies.
Industrial and Research Applications
Specialty Chemical Synthesis
The compound serves as a precursor for:
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Ligands in asymmetric catalysis: Chiral derivatives enhance enantioselectivity in hydrogenation reactions.
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Polymer additives: Lactone-containing monomers improve thermal stability in polyesters.
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Coordination complexes: Demethylated analogs act as ligands for transition metals in catalytic systems.
Materials Science Innovations
Hybrid materials incorporating this compound exhibit tunable luminescence properties when complexed with lanthanides, suggesting applications in organic light-emitting diodes (OLEDs) or sensors.
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